![molecular formula C20H23Cl2N3O3 B2891941 N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 720667-90-3](/img/structure/B2891941.png)
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
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Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, also known as CPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPCA belongs to the class of phenylpiperazine derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Production
The synthesis of related compounds, such as N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, highlights the practical process from bench synthesis to pilot production. This process involves starting from piperazine and N-chloroacetyl-2,6-xylidine, emphasizing the importance of efficient synthesis methods in producing related compounds with potential applications in various fields, including medicinal chemistry (Guillaume et al., 2003).
Antimicrobial and Anticancer Potential
A study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Moreover, these compounds displayed anticancer activity, albeit lower than standard drugs, indicating potential for further research in drug development (Mehta et al., 2019).
Biological Screening for Various Activities
The synthesis and biological screening of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) for antibacterial, antifungal, and anthelmintic activity demonstrate the versatility of this compound class. Some compounds exhibited significant activities, highlighting their potential as new antibacterial, antifungal, and anthelmintic agents (Khan et al., 2019).
Receptor Affinity and Pharmacological Effects
Research on N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione explored their affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. The identification of potent dual 5-HT6/D2 receptors ligands and potent D2 receptor ligands from these derivatives underscores the therapeutic potential of these compounds in treating disorders associated with these receptors (Żmudzki et al., 2015).
Antihistamine Application
Cetirizine, a piperazine antihistamine derivative, exemplifies the clinical application of related compounds in treating urticaria and allergic rhinitis. It is a selective H1 histamine receptor antagonist, showcasing the therapeutic relevance of piperazine derivatives in allergy treatments (Arlette, 1991).
Novel Applications in Pain Management
A study on a novel compound, HYP-1, demonstrated its ability to bind to voltage-gated sodium channels (VGSCs) and inhibit Na+ currents, indicating potential analgesic activities against nociceptive, inflammatory, and neuropathic pain. This research opens new avenues for the use of piperazine derivatives in pain management (Kam et al., 2012).
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O3/c1-27-18-12-17(19(28-2)11-16(18)22)23-20(26)13-24-6-8-25(9-7-24)15-5-3-4-14(21)10-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRBPBVKQOMMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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